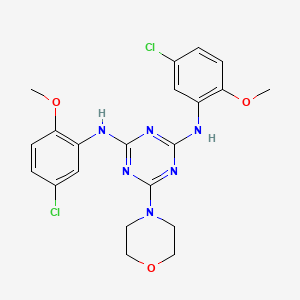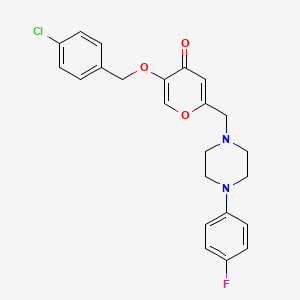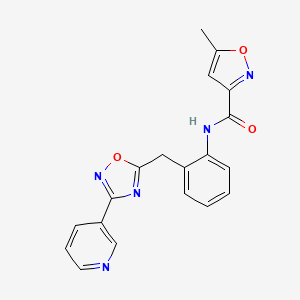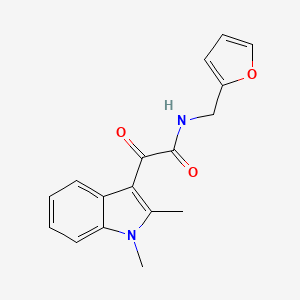
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole, also known as CMI, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves its ability to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C (Srivastava et al., 2015). These enzymes are involved in various cellular processes, including DNA replication and cell signaling. By inhibiting their activity, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can disrupt these processes and induce apoptosis in cancer cells or modulate inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can modulate various biochemical and physiological processes in cells and organisms. For example, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been shown to modulate the levels of various cytokines and chemokines, which are involved in inflammatory processes (Srivastava et al., 2015). 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has also been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in neurological processes (Srivastava et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been shown to have low toxicity in various cell lines and animal models (Srivastava et al., 2015). However, one limitation of using 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the development of more soluble forms of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole for use in various experiments. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole and its potential side effects in humans.
Conclusion
In conclusion, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole, or 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole, is a chemical compound that has potential applications in medicine and biotechnology. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves the reaction of 2,5-dimethoxyaniline with paraformaldehyde in the presence of hydrochloric acid to form 2,5-dimethoxybenzylamine. This intermediate is then reacted with imidazole in the presence of phosphorus oxychloride and triethylamine to yield 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole (Srivastava et al., 2015).
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells (Srivastava et al., 2015). 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis (Srivastava et al., 2015). In addition, 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease (Srivastava et al., 2015).
Propiedades
IUPAC Name |
1-(chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-16-9-3-4-12(17-2)10(5-9)11-6-15(7-13)8-14-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRMAKRMHGNBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53415927 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)




![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)